2-(2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-propionic acid
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Overview
Description
2-(2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-propionic acid is an organic compound with a complex structure that includes a benzofuran ring, a propionic acid moiety, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-propionic acid typically involves several steps:
Formation of the Benzofuran Ring: The initial step often involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through methods such as the Pechmann condensation, where phenols react with β-keto esters in the presence of acid catalysts.
Introduction of the Propionic Acid Moiety: The propionic acid group can be introduced via esterification or acylation reactions. For instance, the benzofuran derivative can be reacted with propionic anhydride or propionyl chloride under acidic or basic conditions.
Methylation: The final step involves the methylation of the benzofuran ring to introduce the two methyl groups. This can be done using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-propionic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme-substrate interactions and receptor binding studies.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, making it a candidate for drug development. Research into its potential therapeutic effects includes studies on anti-inflammatory, analgesic, and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, including agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various applications in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 2-(2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-propionic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzofuran ring can engage in π-π interactions with aromatic residues in proteins, while the propionic acid moiety can form hydrogen bonds with amino acid side chains, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dihydro-benzofuran-7-yloxy)-acetic acid: Lacks the two methyl groups, which may affect its reactivity and binding properties.
2-(2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-butyric acid: Contains a butyric acid moiety instead of propionic acid, potentially altering its biological activity and solubility.
Uniqueness
2-(2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-propionic acid is unique due to the presence of both the benzofuran ring and the propionic acid group, along with the two methyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-8(12(14)15)16-10-6-4-5-9-7-13(2,3)17-11(9)10/h4-6,8H,7H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYKTAHHRRYHQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC2=C1OC(C2)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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